molecular formula C21H40O6 B12719847 2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate CAS No. 55680-37-0

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate

Cat. No.: B12719847
CAS No.: 55680-37-0
M. Wt: 388.5 g/mol
InChI Key: GZJYBYBQDJAIJV-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is an organic compound that belongs to the class of esters. It is derived from 2,2-bis(hydroxymethyl)-1,3-propanediol, commonly known as pentaerythritol, and octanoic acid. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate typically involves the esterification of 2,2-bis(hydroxymethyl)-1,3-propanediol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of anhydrous ferrous sulfate as a catalyst has also been reported to be effective in the synthesis of diacetals from 2,2-bis(hydroxymethyl)-1,3-propanediol .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate involves its ability to form stable ester linkages. These linkages can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound’s ability to form stable complexes makes it useful in drug delivery systems where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkages, which provide it with distinct chemical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

55680-37-0

Molecular Formula

C21H40O6

Molecular Weight

388.5 g/mol

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octanoyloxypropyl] octanoate

InChI

InChI=1S/C21H40O6/c1-3-5-7-9-11-13-19(24)26-17-21(15-22,16-23)18-27-20(25)14-12-10-8-6-4-2/h22-23H,3-18H2,1-2H3

InChI Key

GZJYBYBQDJAIJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCC

Origin of Product

United States

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